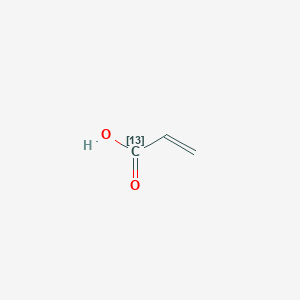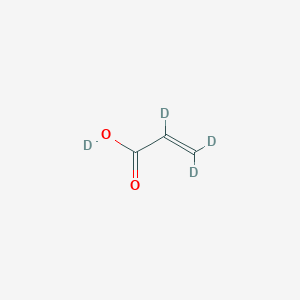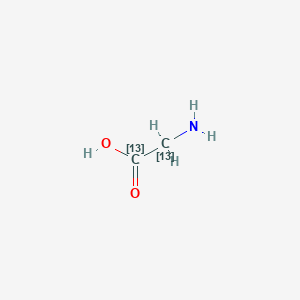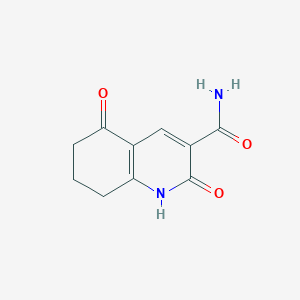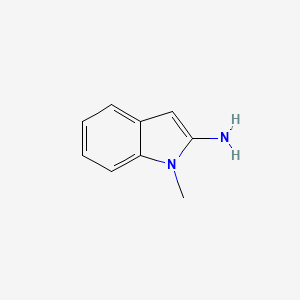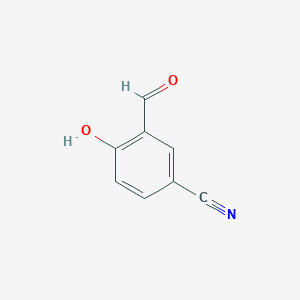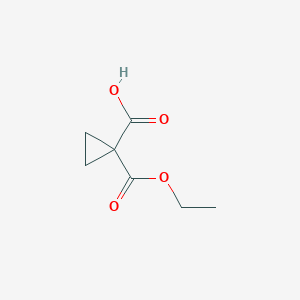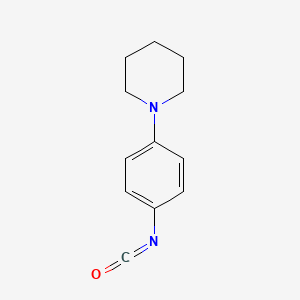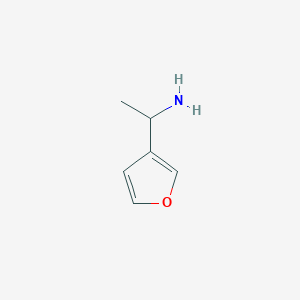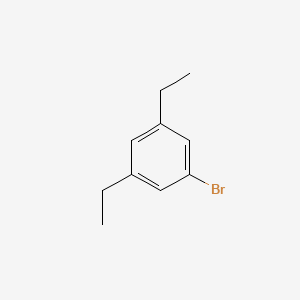
1-ブロモ-3,5-ジエチルベンゼン
概要
説明
1-Bromo-3,5-diethylbenzene is a useful research compound. Its molecular formula is C10H13Br and its molecular weight is 213.11 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Bromo-3,5-diethylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Bromo-3,5-diethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3,5-diethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成基質
1-ブロモ-3,5-ジエチルベンゼンは、特にフリーデル・クラフツアルキル化反応において、有機合成における基質として役立ちます。 これは、ルイス酸触媒の存在下で芳香族化合物と置換反応を起こす求電子剤として作用します .
複雑な有機化合物の合成
この化合物は、1-ブロモ-3,5-ジエチルベンゼン部分を標的分子に導入するために使用され、さらなる研究と分析のための複雑な有機化合物の合成を支援します .
新素材の開発
1-ブロモ-3,5-ジエチルベンゼンの反応における役割は、さまざまな開発用途において、新しい材料やその他の興味深い有機化合物の開発に貢献しています .
Safety and Hazards
1-Bromo-3,5-diethylbenzene is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
作用機序
Target of Action
The primary target of 1-Bromo-3,5-diethylbenzene is aromatic compounds . It acts as an electrophile in Friedel-Crafts alkylation reactions .
Mode of Action
1-Bromo-3,5-diethylbenzene interacts with its targets through substitution reactions . In the presence of a Lewis acid catalyst, it undergoes substitution reactions with aromatic compounds . The mechanism of action involves the formation of a carbocation intermediate, which then reacts with the aromatic compound to form a new carbon-carbon bond .
Biochemical Pathways
The affected pathway is the Friedel-Crafts alkylation reaction . This process allows for the introduction of the 1-bromo-3,5-diethylbenzene moiety into the target molecule, enabling the synthesis of complex organic compounds for further study and analysis .
Result of Action
The result of the action of 1-Bromo-3,5-diethylbenzene is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic compounds for further study and analysis . Its role in these reactions contributes to the development of new materials and other organic compounds of interest in development applications .
Action Environment
The action of 1-Bromo-3,5-diethylbenzene is influenced by environmental factors such as the presence of a Lewis acid catalyst The stability and efficacy of the compound can be affected by factors such as temperature, pH, and the presence of other substances in the reaction environment
生化学分析
Biochemical Properties
1-Bromo-3,5-diethylbenzene acts as an electrophile in biochemical reactions, particularly in Friedel-Crafts alkylation reactions. It interacts with aromatic compounds in the presence of a Lewis acid catalyst, forming a carbocation intermediate. This intermediate then reacts with the aromatic compound to form a new carbon-carbon bond . The compound’s electrophilic nature allows it to participate in various substitution reactions, making it a valuable reagent in organic synthesis.
Cellular Effects
The effects of 1-Bromo-3,5-diethylbenzene on cellular processes are not extensively documented. Its role as an electrophile suggests that it may influence cell signaling pathways and gene expression by modifying aromatic compounds within cells. This modification can potentially alter cellular metabolism and function
Molecular Mechanism
The molecular mechanism of 1-Bromo-3,5-diethylbenzene involves the formation of a carbocation intermediate during electrophilic aromatic substitution reactions. This intermediate is highly reactive and can interact with various biomolecules, including enzymes and proteins. The compound’s ability to form stable carbocations makes it an effective reagent for modifying aromatic compounds . Additionally, 1-Bromo-3,5-diethylbenzene may inhibit or activate enzymes by binding to their active sites, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 1-Bromo-3,5-diethylbenzene are important factors to consider. The compound is generally stable at room temperature but may degrade over time when exposed to light or heat
Dosage Effects in Animal Models
The effects of 1-Bromo-3,5-diethylbenzene at different dosages in animal models have not been extensively studied. As with many chemical compounds, it is likely that higher doses may lead to toxic or adverse effects
Metabolic Pathways
1-Bromo-3,5-diethylbenzene is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound’s electrophilic nature allows it to participate in various metabolic reactions, potentially affecting metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 1-Bromo-3,5-diethylbenzene within cells and tissues are influenced by its chemical properties. The compound may interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments
Subcellular Localization
The subcellular localization of 1-Bromo-3,5-diethylbenzene is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
特性
IUPAC Name |
1-bromo-3,5-diethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-3-8-5-9(4-2)7-10(11)6-8/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZCXWCBZPSQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)Br)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474762 | |
| Record name | 1-bromo-3,5-diethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90267-03-1 | |
| Record name | 1-bromo-3,5-diethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Diethyl-1-bromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

